2-amino-3,5-dinitro-N-(1,2,4-triazol-4-yl)benzamide
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Overview
Description
2-amino-3,5-dinitro-N-(1,2,4-triazol-4-yl)benzamide is a complex organic compound that features both nitro and triazole functional groups
Preparation Methods
The synthesis of 2-amino-3,5-dinitro-N-(1,2,4-triazol-4-yl)benzamide typically involves multiple stepsSpecific reaction conditions, such as temperature and solvent choice, play a crucial role in the yield and purity of the final product .
Chemical Reactions Analysis
2-amino-3,5-dinitro-N-(1,2,4-triazol-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the nitro groups, potentially leading to the formation of more complex nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties significantly.
Substitution: The compound can undergo substitution reactions, particularly at the amino and nitro positions, leading to a variety of derivatives
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-amino-3,5-dinitro-N-(1,2,4-triazol-4-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-3,5-dinitro-N-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the triazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-amino-3,5-dinitro-N-(1,2,4-triazol-4-yl)benzamide can be compared with other similar compounds, such as:
3,5-dinitro-1H-1,2,4-triazole: This compound shares the triazole and nitro functionalities but lacks the benzamide moiety, leading to different reactivity and applications.
5-amino-2H-1,2,3-triazol-4-yl derivatives: These compounds have similar triazole structures but differ in their substitution patterns, affecting their chemical and biological properties.
Properties
Molecular Formula |
C9H7N7O5 |
---|---|
Molecular Weight |
293.20 g/mol |
IUPAC Name |
2-amino-3,5-dinitro-N-(1,2,4-triazol-4-yl)benzamide |
InChI |
InChI=1S/C9H7N7O5/c10-8-6(9(17)13-14-3-11-12-4-14)1-5(15(18)19)2-7(8)16(20)21/h1-4H,10H2,(H,13,17) |
InChI Key |
IOQZTLHKRCMZHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)NN2C=NN=C2)N)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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